molecular formula C15H8F3N5OS B2507987 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034480-20-9

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2507987
CAS RN: 2034480-20-9
M. Wt: 363.32
InChI Key: YDJPSWCEPPKJDJ-UHFFFAOYSA-N
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Description

“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have explored their effects on tumor cells, particularly their enzymatic inhibitory activity. These compounds could serve as a scaffold for designing novel antitumor drugs. Notably, PP derivatives have demonstrated selective estrogen receptor β (ERβ) antagonism, which may impact tumor cell growth .

Photophysical Properties

The photophysical properties of PP derivatives make them intriguing for material science applications. Their unique electronic structure and fluorescence characteristics have led to interest in using them as fluorophores. Researchers have explored their tunable photophysical properties, which could find applications in optical devices and sensors .

Structural Diversity and Synthetic Routes

Various synthetic pathways exist for preparing and post-functionalizing PP derivatives. Researchers have developed diverse strategies to enhance the structural diversity of this scaffold. These synthetic routes enable modifications throughout the periphery of the fused pyrazole core, allowing for tailored designs and functionalization .

Other Potential Applications

While anticancer activity and enzymatic inhibition are prominent areas of study, PP derivatives may have additional applications. For instance, related trifluoromethyl-1,2,4-triazole derivatives have been explored as anticonvulsants, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that some pyrazolo[1,5-a]pyrimidine derivatives are known to have anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science . The structural diversity of pyrazolo[1,5-a]pyrimidines allows for a wide range of potential applications, which could be explored in future research .

properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N5OS/c16-15(17,18)11-5-12-19-6-8(7-23(12)22-11)20-13(24)14-21-9-3-1-2-4-10(9)25-14/h1-7H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPSWCEPPKJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide

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